molecular formula C19H21ClN2O4S B7717312 N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

カタログ番号 B7717312
分子量: 408.9 g/mol
InChIキー: VCAQXDQXLDMOLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathway of cytokines, which are important mediators of inflammation and immune response.

作用機序

CP-690,550 selectively inhibits N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key enzyme involved in the signaling pathway of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting this compound, CP-690,550 blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in animal models and humans. These include a reduction in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interleukin-17, and an increase in the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 also reduces the activation and proliferation of T cells, which are key players in autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of CP-690,550 in laboratory experiments is its high selectivity for N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for specific targeting of the cytokine signaling pathway. CP-690,550 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of CP-690,550 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

将来の方向性

There are several future directions for research on CP-690,550. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the identification of biomarkers that can predict patient response to CP-690,550 and other JAK inhibitors. Finally, there is a need for further studies on the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.

合成法

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenethylamine to form N-(2-chlorobenzyl)-4-hydroxyphenethylamine. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the final product, CP-690,550. The synthesis process has been optimized for high yield and purity, and the final product is obtained in a crystalline form suitable for use in laboratory experiments.

科学的研究の応用

CP-690,550 has been extensively studied for its therapeutic potential in the treatment of various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials in humans have also demonstrated the efficacy of CP-690,550 in reducing disease activity and improving patient outcomes in rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-18-6-2-1-5-15(18)13-21-19(23)14-26-16-7-9-17(10-8-16)27(24,25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAQXDQXLDMOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。